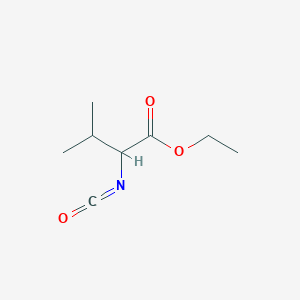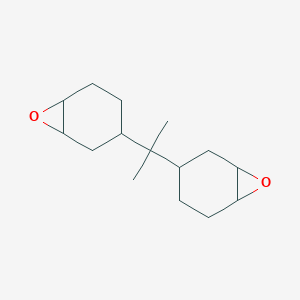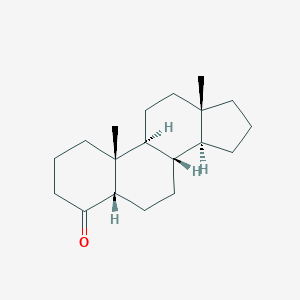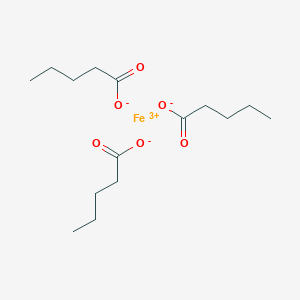
1-Propenyl magnesium bromide
Overview
Description
1-Propenyl magnesium bromide is a Grignard reagent used in chemical synthesis . It is a solution in tetrahydrofuran (THF) with a molecular weight of 145.28 .
Synthesis Analysis
The synthesis of 1-Propenyl magnesium bromide involves the reaction of organic halides with magnesium in an ether solution. This process is significant in the formation of Grignard reagents, where the rate of reaction is proportional to the organic halide concentration and magnesium surface area.Molecular Structure Analysis
The molecular structure of 1-Propenyl magnesium bromide is represented by the linear formula CH3CH=CHMgBr . The molecular weight is 145.28 g/mol .Chemical Reactions Analysis
1-Propenyl magnesium bromide participates in cross-coupling reactions, facilitating the synthesis of complex organic molecules. It reacts with aryl- and heteroaromatic halides under palladium-phosphine complex catalysis to yield substituted pyrroles.Physical And Chemical Properties Analysis
The physical properties of 1-Propenyl magnesium bromide are influenced by their molecular structures. The studies focusing on magnesium dibromide reveal insights into the bond lengths and coordination environments that could parallel those in 1-Propenyl magnesium bromide complexes.Scientific Research Applications
Grignard Reagent
1-Propenyl magnesium bromide is used as a Grignard reagent in chemical synthesis . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used in a wide variety of reactions, such as the synthesis of alcohols, aldehydes, and ketones.
Organic Transformations
This compound can be used for various chemical and organic transformations . Organic transformations are the conversion of one organic compound to another. They are essential in the development of new synthetic methods and the production of useful chemicals.
Synthesis of Amides
1-Propenyl magnesium bromide is used as a reagent in the conversion of [11C]CO2 to [11C] amides via Mitsunobu reaction . This is a significant application in the field of radiochemistry, where it can be used to label compounds with Carbon-11, a radioactive isotope used in positron emission tomography (PET) imaging.
Preparation of Hydroxy Enynes
It is used in the preparation of hydroxy enynes which underwent gold (I)-catalyzed benzannulation leading to tetrahydronaphthalenes . This is a key step in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Palladium-Catalyzed Coupling
1-Propenyl magnesium bromide is used in a study of a palladium-catalyzed coupling with aryl tosylates . This type of reaction is widely used in the synthesis of biaryls, an important structural motif in many pharmaceutical and agrochemical compounds.
Synthesis of Fluoroisoleucine
It is used in the synthesis of (2 S,3 S)-3′-fluoroisoleucine . Fluoroisoleucine is a fluorinated amino acid that can be used in the study of protein structure and function.
Safety And Hazards
1-Propenyl magnesium bromide is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309034 | |
| Record name | Magnesium, bromo-1-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propenyl magnesium bromide | |
CAS RN |
14092-04-7 | |
| Record name | Magnesium, bromo-1-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bromo[(1Z)-prop-1-en-1-yl]magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-propenyl magnesium bromide in organic synthesis, and can you provide an example from the research?
A1: 1-Propenyl magnesium bromide is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. They act as nucleophiles, attacking electrophilic carbon atoms in various molecules.
Q2: How does the stereochemistry of 1-propenyl magnesium bromide influence its reactivity, particularly in the context of the synthesis of α-damascone?
A: The research on the synthesis of trans- and cis-α-damascone [] highlights the influence of stereochemistry on the reactivity of 1-propenyl magnesium bromide. The study employed both cis- and trans- isomers of 1-propenyl magnesium bromide. Each isomer selectively reacted with aldehyde 10 to yield the corresponding trans- alcohol 11 and cis- alcohol 12, respectively. This selectivity demonstrates the importance of reagent stereochemistry in controlling the stereochemical outcome of the reaction. The subsequent steps converted these alcohols into trans- α-damascone and cis- α-damascone, showcasing the reagent's utility in synthesizing stereoisomers of natural products.
Q3: Aside from its use in complex molecule synthesis, are there other documented applications of 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, a related compound?
A: Yes, 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, while structurally similar to 1-propenyl magnesium bromide, offers additional synthetic utility []. The trimethylsilyl group in this reagent can be further manipulated, allowing for the synthesis of more complex structures. For instance, it can act as a hydroxymethylvinyl anion equivalent, meaning it can introduce a hydroxymethylvinyl group into a molecule after further chemical transformations. This versatility makes it a valuable tool in organic synthesis for constructing diverse molecular architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




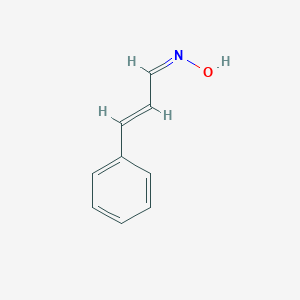

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
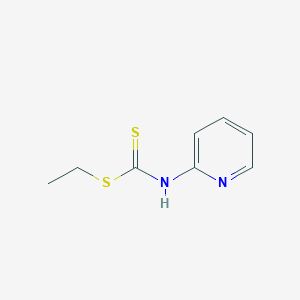
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
